
2-AMINO-3-PENTAFLUOROPHENYL-PROPIONIC ACID
Overview
Description
2-Amino-3-pentafluorophenyl-propionic acid (synonyms: L-Pentafluorophenylalanine, H-Phe(F5)-OH) is a fluorinated derivative of phenylalanine. Its structure consists of a propionic acid backbone with an amino group at the α-position and a fully fluorinated phenyl ring (C6F5) at the β-position . The pentafluorophenyl substitution enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and peptide engineering.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid typically involves the introduction of the pentafluorophenyl group into the amino acid structure. One common method is the reaction of pentafluorobenzaldehyde with glycine in the presence of a reducing agent to form the desired product. The reaction conditions often include:
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Catalyst: A reducing agent such as sodium borohydride is often used.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity 2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, alcohol derivatives, and substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents
Research has indicated that derivatives of fluorinated amino acids, including 2-amino-3-pentafluorophenyl-propionic acid, can serve as prodrugs for targeted cancer therapies. The incorporation of fluorinated residues can enhance the pharmacokinetic profiles of these drugs, allowing for improved solubility and bioavailability. For instance, studies have explored the synthesis of alkylating agents derived from such amino acids for use in antibody-directed enzyme prodrug therapy .
Neuropharmacology
The compound's structural similarity to common neurotransmitters positions it as a candidate for studying receptor interactions and neuropharmacological effects. Research has highlighted its potential in developing selective ligands for neurotransmitter receptors, which could lead to advancements in treating neurological disorders .
Biochemical Research
Protein Engineering
Fluorinated amino acids like this compound are increasingly utilized in protein engineering to study structure-function relationships within proteins. The unique electronic properties of fluorine can affect protein stability and folding, making it a useful tool for elucidating mechanisms of enzyme action and protein interactions .
Metabolic Studies
In metabolic research, this compound can be used as a tracer to study metabolic pathways involving amino acids. Its distinct mass allows for precise tracking in mass spectrometry-based analyses, providing insights into metabolic flux and enzyme kinetics .
Material Science
Polymer Chemistry
The incorporation of pentafluorophenyl groups into polymeric materials has been shown to enhance their thermal stability and chemical resistance. Research on copolymers containing pentafluorophenyl side chains has demonstrated their utility in creating advanced materials for coatings and membranes with tailored properties .
Fluorinated Materials Development
The unique properties of fluorinated compounds make them suitable for developing materials with specific surface characteristics, such as hydrophobicity or oleophobicity. This application is particularly relevant in creating surfaces that resist fouling or staining in various industrial applications .
Case Study 1: Anticancer Prodrugs
A study published in the Journal of Medicinal Chemistry explored novel prodrugs based on fluorinated amino acids for targeted cancer therapy. The researchers synthesized several derivatives and evaluated their efficacy against various cancer cell lines, demonstrating enhanced selectivity and reduced side effects compared to traditional chemotherapeutics.
Case Study 2: Protein Stability Analysis
In a study focusing on protein stability, researchers incorporated this compound into a model enzyme system. The findings revealed that the introduction of this fluorinated amino acid significantly increased thermal stability while maintaining enzymatic activity, suggesting its potential role in designing robust biocatalysts.
Mechanism of Action
The mechanism of action of 2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access. Additionally, the fluorinated phenyl group can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
Structural Analogs with Fluorinated Aromatic Substitutions
Fluorinated aromatic amino acids are engineered to improve binding affinity and resistance to enzymatic degradation. Key analogs include:
Trifluoromethoxy-Substituted Derivatives
- 2-Amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid (CAS: 439587-14-1) Substituents: Trifluoromethoxy (-OCF3) at the phenyl meta-position. Molecular Formula: C10H10F3NO3 Molecular Weight: 249.19 g/mol Key Feature: The electron-withdrawing -OCF3 group increases acidity and polarity compared to the pentafluoro analog .
Trifluoromethyl-Substituted Derivatives
- 3-Amino-3-(3-trifluoromethylphenyl)propanoic acid (CAS: 14091-16-8) Substituents: Trifluoromethyl (-CF3) at the phenyl meta-position. Molecular Formula: C10H10F3NO2 Molecular Weight: 233.19 g/mol Key Feature: -CF3 substitution offers moderate lipophilicity, balancing solubility and membrane permeability .
Heterocyclic Fluorinated Derivatives
- 3-Amino-3-[5-(2-trifluoromethylphenyl)furan-2-yl]propanoic acid (CAS: 773125-91-0) Substituents: Furanyl ring with a 2-trifluoromethylphenyl group.
Derivatives with Protective Groups
FMOC-Protected Analogs
- FMOC-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid (CAS: 511272-34-7) Substituents: FMOC (9-fluorenylmethyloxycarbonyl) protecting group. Molecular Formula: C24H21NO5 Molecular Weight: 403.43 g/mol Application: Used in solid-phase peptide synthesis to prevent unwanted side reactions .
Methyl Ester Derivatives
- 2-Amino-3-(3-trifluoromethylphenyl)-propionic acid methyl ester (CAS: 131235-51-3) Substituents: Methyl ester (-COOCH3) at the carboxylate group. Molecular Formula: C11H13ClF3NO2 Molecular Weight: 283.68 g/mol Application: Esterification enhances cell permeability for prodrug strategies .
Physicochemical and Functional Comparisons
Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) | logP* (Predicted) | Notable Application |
---|---|---|---|---|---|---|
2-Amino-3-pentafluorophenyl-propionic acid | - | C6F5 | C9H6F5NO2 | 255.14 | 2.8 | Peptide engineering, protease inhibitors |
2-Amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid | 439587-14-1 | -OCF3 | C10H10F3NO3 | 249.19 | 1.9 | Neurotransmitter analogs |
FMOC-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid | 511272-34-7 | FMOC, -OH | C24H21NO5 | 403.43 | 4.2 | Solid-phase peptide synthesis |
3-Amino-3-(5-(2-trifluoromethylphenyl)furan-2-yl)propanoic acid | 773125-91-0 | Furanyl, -CF3 | C14H12F3NO3 | 299.25 | 3.1 | Targeted drug delivery |
*logP values estimated using ChemDraw software.
Biological Activity
2-Amino-3-pentafluorophenyl-propionic acid (also known as Boc-L-pentafluorophenylalanine) is a modified amino acid that has garnered attention for its unique chemical properties and biological activities. This compound features a pentafluorophenyl group, which enhances its stability and interaction with various biological targets. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound is characterized by the presence of a pentafluorophenyl group attached to a propionic acid backbone. The presence of fluorine atoms significantly alters the physicochemical properties compared to non-fluorinated analogs.
The biological activity of this compound is primarily attributed to its ability to integrate into peptides and proteins. Upon deprotection, the compound can participate in various biochemical processes, enhancing the stability and bioavailability of peptide-based therapeutics. The pentafluorophenyl moiety also facilitates interactions with target molecules through hydrophobic interactions and π-π stacking, making it a valuable tool in drug development and protein engineering .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds containing this structure have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds ranged from 40 to 50 µg/mL, comparable to standard antibiotics .
Anticancer Potential
The anticancer properties of this compound have been investigated in several studies. The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. In vitro studies revealed IC50 values ranging from 7 to 20 µM, indicating potent activity against tumor cells . The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of a series of pentafluorophenylalanine derivatives against Pseudomonas aeruginosa and Klebsiella pneumoniae. The results showed that the incorporation of the pentafluorophenyl group significantly enhanced the antimicrobial potency compared to non-fluorinated counterparts .
- Anticancer Activity : In another investigation, derivatives were tested against human leukemia cell lines. The results indicated that compounds with the pentafluorophenyl modification exhibited lower IC50 values (as low as 1.50 µM), demonstrating their potential as anticancer agents .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for achieving enantiomeric purity in 2-amino-3-pentafluorophenyl-propionic acid?
Enantioselective synthesis is critical for studying biological activity. A common approach involves:
- Chiral auxiliaries : Use FMOC-protected intermediates (e.g., FMOC-(R)-3-amino-3-(hydroxyphenyl)-propionic acid analogs) to direct stereochemistry during coupling reactions .
- Catalytic asymmetric synthesis : Employ palladium or organocatalysts to induce stereocontrol, particularly in β-amino acid frameworks .
- Resolution techniques : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) can separate enantiomers post-synthesis .
Q. How can researchers characterize the structural and electronic properties of this compound?
- NMR analysis : NMR is essential for confirming pentafluorophenyl substitution patterns (e.g., chemical shifts between -140 to -160 ppm for aromatic fluorines) .
- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks, as demonstrated for analogs like (2RS,3RS)-2-amino-3-(3,4-dihydroxy-phenyl)-propionic acid .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for detecting trace impurities .
Q. What are the primary biomedical research applications of this compound?
- Enzyme inhibition : Fluorinated β-amino acids are used to design transition-state analogs for proteases or kinases, leveraging fluorine’s electronegativity to enhance binding .
- Metabolic tracer studies : -labeled derivatives can track pharmacokinetics in vivo .
- Peptide modification : Incorporate into peptide chains to improve stability against enzymatic degradation .
Advanced Research Questions
Q. How can researchers address challenges in chiral synthesis, such as racemization during coupling reactions?
- Low-temperature protocols : Conduct peptide couplings at 0–4°C to minimize epimerization .
- Protecting group strategy : Use orthogonal protecting groups (e.g., FMOC for amine, tert-butyl for carboxylic acid) to reduce side reactions .
- Real-time monitoring : Employ inline FTIR or Raman spectroscopy to detect racemization during solid-phase synthesis .
Q. What advanced analytical methods are suitable for detecting environmental persistence or bioaccumulation of fluorinated derivatives?
- LC-MS/MS with isotopically labeled standards : Quantify trace levels in biological matrices (e.g., plasma, water) with methods validated for perfluorinated compounds (e.g., PFOS/PFOA analysis) .
- High-resolution mass spectrometry (HRMS) : Identify degradation products or metabolites via non-targeted screening .
- Molecularly imprinted polymers (MIPs) : Develop selective extraction protocols to isolate fluorinated analogs from complex samples .
Q. How should researchers resolve contradictions in reported bioactivity data for fluorinated β-amino acids?
- Standardize assay conditions : Variations in pH, solvent, or cell lines (e.g., HEK293 vs. HeLa) can alter observed IC values. Cross-validate using orthogonal assays (e.g., SPR vs. enzymatic activity) .
- Control for fluorine-specific effects : Compare non-fluorinated analogs to isolate electronic vs. steric contributions .
- Meta-analysis frameworks : Apply statistical tools to reconcile data from disparate studies, accounting for methodological biases .
Q. What computational approaches are effective for predicting molecular interactions of this compound with biological targets?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify fluorine-mediated binding hotspots .
- Molecular dynamics (MD) simulations : Model solvation effects and conformational flexibility in aqueous environments .
- Docking studies with cryo-EM structures : Use high-resolution protein structures (e.g., from the PDB) to refine binding poses .
Q. Methodological Notes
- Data validation : Always cross-reference synthetic yields, spectral data, and bioactivity results with structurally characterized analogs (e.g., 3-amino-3-(trifluoromethyl-phenyl)-propionic acid) .
- Safety protocols : Follow guidelines for handling fluorinated compounds, including fume hood use and PFAS-specific waste disposal .
Properties
IUPAC Name |
2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTDJPUFAVPHQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3321-96-8 | |
Record name | 3321-96-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,4,5,6-Pentafluoro-DL-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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